N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide
Description
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a pyrrolidine moiety, and an oxane carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-13-5-6-15(19-16(21)12-4-3-9-23-11-12)14(10-13)17(22)20-7-1-2-8-20/h5-6,10,12H,1-4,7-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBCSRKAKBGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-chloro-2-nitroaniline, through nitration and subsequent reduction of 4-chloroaniline.
Pyrrolidine Introduction: The intermediate is then reacted with pyrrolidine under specific conditions, such as heating in the presence of a suitable solvent like ethanol or acetonitrile, to form the pyrrolidine-substituted derivative.
Oxane Carboxamide Formation: The final step involves the introduction of the oxane carboxamide group. This can be achieved through a reaction with oxane-3-carboxylic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially converting it to a phenyl ring with different substituents.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for biological assays and studies.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancer.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular interactions would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-2-carboxamide: Similar structure but with a different position of the oxane carboxamide group.
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-sulfonamide: A sulfonamide derivative with potentially different biological activities.
Uniqueness
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
